(Clorometil)triisopropóxidosilano

Descripción general

Descripción

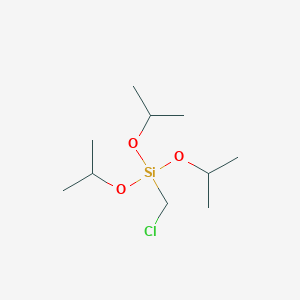

Chloromethyltriisopropoxysilane is a useful research compound. Its molecular formula is C10H23ClO3Si and its molecular weight is 254.82 g/mol. The purity is usually 95%.

The exact mass of the compound Chloromethyltriisopropoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyltriisopropoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyltriisopropoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metilación N1-Regioselectiva de Pirazoles

(Clorometil)triisopropóxidosilano se ha utilizado en el campo del descubrimiento y desarrollo de fármacos. Permite una metilación N1-regioselectiva de pirazoles . Esta aplicación es particularmente importante en la industria farmacéutica donde la regioselectividad de las reacciones puede afectar significativamente las propiedades de los compuestos resultantes .

Síntesis de Clorometilsilicato

Este compuesto se utiliza en la síntesis de un clorometilsilicato que lleva dos ligandos de Martin . La síntesis se logra mediante la adición de clorometillitio generado in situ a un espirosilano . Se ha encontrado que esta nueva especie tiene una reactividad interesante, con el cloro siendo desplazado por nucleófilos fuertes como alquillitios y (hetero)aril-litios .

Condiciones Ácidas de Lewis

En condiciones ácidas de Lewis, la especie de silicio pentacoordinado se reordena a través de una inserción formal de un metileno en un enlace Si–C, para formar un nuevo espirosilano tetravalente con un anillo de seis miembros . Esta reordenación también puede desencadenarse por la adición de una base de Lewis .

Cálculos DFT

El mecanismo de la reordenación en ambas condiciones se ha estudiado mediante cálculos DFT (Teoría del Funcional de la Densidad) . Esto permite una mejor comprensión del comportamiento de este compuesto en diferentes condiciones .

Catálisis Fotoredox

El (bis-catecolato)silicato de clorometilo, que puede sintetizarse a partir de this compound, se puede utilizar de forma eficiente en catálisis fotoredox como precursor de radicales de clorometilo

Mecanismo De Acción

Target of Action

(Chloromethyl)triisopropoxysilane is a versatile bifunctional reagent used in various chemical reactions . Its primary targets are organic compounds that can undergo nucleophilic substitution reactions for the chlorine atom of the chloromethyl group .

Mode of Action

The compound interacts with its targets through a mechanism that involves direct reaction of a trialkoxysilane with the substrate via an addition–elimination type mechanism . This interaction results in the formation of new compounds, such as (O–Si)-chelates .

Biochemical Pathways

It’s known that the compound plays a crucial role in the n1-methylation of pyrazoles, which is a key step in the synthesis of many bioactive compounds .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.06 to 3.42 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of (Chloromethyl)triisopropoxysilane’s action are largely dependent on the specific reaction it’s involved in. For instance, in the N1-Methylation of Pyrazoles, it enables highly regioselective methylation .

Action Environment

The action, efficacy, and stability of (Chloromethyl)triisopropoxysilane can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , suggesting that its reactivity and stability could be affected by humidity. Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability.

Actividad Biológica

Chloromethyltriisopropoxysilane (CMIPS) is a silane compound that has garnered interest due to its potential biological activities, particularly in drug delivery systems, tissue engineering, and as a precursor in the synthesis of various bioactive materials. This article explores the biological activity of CMIPS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CMIPS is characterized by its chloromethyl group attached to a triisopropoxysilane backbone. The presence of the chloromethyl group allows it to participate in nucleophilic substitution reactions, making it a versatile compound for modifying surfaces and creating functional materials.

Biological Activity Overview

The biological activity of CMIPS can be categorized into several key areas:

- Cytotoxicity : Studies have shown that CMIPS can exhibit cytotoxic effects on various cancer cell lines. The mechanism involves cellular uptake and subsequent release of bioactive agents.

- Drug Delivery : CMIPS has been utilized as a carrier for delivering therapeutic agents into cells, enhancing the efficacy of drugs.

- Tissue Engineering : It plays a role in modifying scaffolds for tissue engineering applications, improving biocompatibility and mechanical properties.

1. Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of CMIPS derivatives on MCF-7 breast cancer cells. The results indicated that compounds derived from CMIPS exhibited significant cytotoxicity with IC50 values ranging from 15 to 30 µM. The internalization mechanism was primarily through clathrin-mediated endocytosis, leading to enhanced cellular uptake and subsequent apoptosis in cancer cells .

2. Drug Delivery Systems

CMIPS has been employed as a drug delivery vehicle for anticancer agents. For instance, a conjugate formed between CMIPS and doxorubicin demonstrated improved cellular uptake and cytotoxicity compared to free doxorubicin. The study reported an IC50 value of 5 µM for the CMIPS-doxorubicin conjugate versus 20 µM for doxorubicin alone, highlighting the potential of CMIPS in enhancing drug delivery efficiency .

Table 1: Cytotoxicity of CMIPS Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CMIPS-Doxorubicin | MCF-7 | 5 | Clathrin-mediated endocytosis |

| CMIPS-Docetaxel | A549 | 10 | Apoptosis via mitochondrial pathway |

| CMIPS-Paclitaxel | HeLa | 12 | Induction of G2/M phase arrest |

The biological activity of CMIPS is largely attributed to its ability to facilitate cellular uptake through various endocytic pathways. The chloromethyl group enhances its reactivity with thiol-containing biomolecules, allowing for the formation of stable conjugates that can be internalized by cells.

Propiedades

IUPAC Name |

chloromethyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKYAANYXZKYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](CCl)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584422 | |

| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18162-82-8 | |

| Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyltriisopropoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.